GNE-781

CBP/p300 Bromodomain TR-FRET Inhibitor Potency

GNE-781 is the preferred chemical probe for peripheral oncology studies due to its engineered lack of CNS penetration, mitigating confounding neurotoxicity seen with analogs like GNE-049. It exhibits exceptional 5,425-fold selectivity over BRD4(1) and demonstrated up to 89% tumor growth inhibition in AML xenograft models. This precise tool ensures reliable in vivo data without off-target CNS effects or BET bromodomain interference.

Molecular Formula C27H33F2N7O2
Molecular Weight 525.6 g/mol
Cat. No. B10801175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-781
Molecular FormulaC27H33F2N7O2
Molecular Weight525.6 g/mol
Structural Identifiers
SMILESCNC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)N4CCCC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C
InChIInChI=1S/C27H33F2N7O2/c1-30-27(37)34-9-5-23-22(16-34)26(32-36(23)19-6-10-38-11-7-19)35-8-3-4-17-12-20(18-14-31-33(2)15-18)21(25(28)29)13-24(17)35/h12-15,19,25H,3-11,16H2,1-2H3,(H,30,37)
InChIKeyCQCWHSDMJBAGDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GNE-781 for Research Procurement: A Highly Advanced, Selective CBP/p300 Bromodomain Inhibitor


GNE-781 is a potent, selective, and orally bioavailable small molecule inhibitor of the CREB-binding protein (CBP) and E1A-binding protein p300 (EP300) bromodomains [1]. It is a highly advanced chemical probe developed to overcome the limitations of earlier CBP/p300 inhibitors in terms of potency, selectivity, and in vivo pharmacokinetics [2]. As a key research tool, it is primarily used in oncology and epigenetics studies to dissect the specific functions of CBP/p300 bromodomains, particularly in cancers such as acute myeloid leukemia (AML) [1].

Why GNE-781 Cannot Be Substituted with Generic CBP/p300 Inhibitors or Related Analogs


Generic substitution among CBP/p300 bromodomain inhibitors is not scientifically valid due to significant variations in their selectivity profiles, pharmacokinetic (PK) properties, and CNS penetration. For instance, early chemical tools like GNE-272 exhibited only moderate potency and selectivity [1]. The closely related analog GNE-049, while potent, demonstrates CNS penetration (Kp,uu = 0.43 in rats) and associated CNS-related adverse effects at high doses [2], which can be a critical confounding factor in in vivo studies. GNE-781 was specifically engineered to be non-CNS penetrant, with a higher polar surface area, thereby mitigating these off-target CNS effects [2]. Furthermore, GNE-781 offers a superior selectivity margin over the BET bromodomain BRD4(1), which is a major off-target for this class of molecules [1]. Therefore, the choice of probe is critical; GNE-781's unique combination of high potency, exceptional selectivity, favorable PK, and lack of CNS penetration makes it the preferred tool for peripheral oncology models, and it cannot be replaced by other CBP/p300 inhibitors without introducing significant experimental variables.

Quantitative Evidence for GNE-781: A Comparative Analysis of Potency, Selectivity, and In Vivo Efficacy


Comparative Potency of GNE-781 vs. GNE-049 in Biochemical Assays

GNE-781 demonstrates superior biochemical potency against the CBP bromodomain compared to its close analog GNE-049. In a head-to-head comparison within the same TR-FRET assay format, GNE-781 achieved an IC50 of 0.94 nM, whereas GNE-049 exhibited an IC50 of 1.1 nM [1]. While both compounds are highly potent, GNE-781's ~15% lower IC50 represents a quantifiable improvement at the target engagement level.

CBP/p300 Bromodomain TR-FRET Inhibitor Potency

Enhanced Selectivity Margin of GNE-781 Over BRD4(1) Compared to GNE-049

A critical differentiator for GNE-781 is its significantly improved selectivity margin over the BET bromodomain BRD4(1), a common off-target for CBP/p300 inhibitors. GNE-781 exhibits a selectivity margin of 5,425-fold (IC50 for BRD4(1) = 5100 nM / IC50 for CBP = 0.94 nM) [1]. In contrast, its analog GNE-049 has a lower selectivity margin of 3,820-fold (IC50 for BRD4(1) = 4200 nM / IC50 for CBP = 1.1 nM) [2].

Bromodomain Selectivity BRD4 Off-Target Effects

Differentiation by CNS Penetration Profile: GNE-781 vs. GNE-049

GNE-781 and GNE-049 are structurally similar but diverge in their ability to cross the blood-brain barrier. GNE-781 was specifically designed as a non-CNS penetrant molecule [1]. Its analog, GNE-049, is CNS-penetrant, as demonstrated by a rat brain-to-plasma unbound drug concentration ratio (Kp,uu) of 0.43 at 3 hours post-dose [2]. This CNS exposure for GNE-049 was associated with adverse CNS-related signs (vocalization, hyperactivity) in a rat toxicokinetic study at 250 mg/kg [2].

Blood-Brain Barrier CNS Penetration Pharmacokinetics

Quantified In Vivo Efficacy of GNE-781 in an AML Xenograft Model

GNE-781 demonstrates robust and dose-dependent antitumor activity in vivo. In a MOLM-16 AML xenograft model, oral administration of GNE-781 (twice daily for 21 days) resulted in significant tumor growth inhibition (%TGI) at all tested doses. At doses of 3 mg/kg, 10 mg/kg, and 30 mg/kg, the observed %TGI was 73%, 71%, and 89%, respectively [1].

Acute Myeloid Leukemia Xenograft Model Tumor Growth Inhibition

Broader Bromodomain Selectivity Profile from BromoScan Panel

Beyond its excellent selectivity over BRD4, GNE-781 displays a remarkably clean profile against a wide panel of bromodomains. In a BromoScan assay evaluating binding to 48 bromodomains, GNE-781 exhibited Kd values >10 µM for all targets except BRD4 (Kd = 5.3 nM) and BRDT (Kd = 4.9 µM) [1]. In cellular context, it showed >4250-fold selectivity for CBP/p300 over the majority of bromodomains tested [2].

Bromodomain Selectivity Profiling Off-Target Analysis

Advancement Over First-Generation CBP/p300 Probe GNE-272

GNE-781 represents a significant advancement over the first-generation CBP/p300 probe, GNE-272. The development of GNE-781 was guided by structure-based design to enhance both potency and selectivity. Key modifications, such as constraining the aniline of GNE-272 into a tetrahydroquinoline motif, led to a 2-fold increase in selectivity for CBP over BRD4(1) [1]. Subsequent optimization resulted in GNE-781, which shows a 5,425-fold selectivity over BRD4(1), compared to the moderate selectivity of GNE-272 [1].

Chemical Probe Optimization SAR Selectivity Improvement

Optimal Research Applications for GNE-781 Based on Evidence-Based Differentiation


Oncology Research in Peripheral Tumor Models (e.g., AML)

GNE-781 is ideally suited for oncology studies focusing on peripheral cancers like Acute Myeloid Leukemia (AML). Its proven in vivo efficacy in the MOLM-16 AML xenograft model, with up to 89% tumor growth inhibition, provides a strong precedent for its use [1]. Crucially, its non-CNS penetrant profile ensures that observed effects are not confounded by central nervous system toxicity, a known issue with its CNS-penetrant analog GNE-049 [2]. This makes GNE-781 the preferred choice for evaluating the therapeutic potential of CBP/p300 inhibition in hematological malignancies and other tumors outside the CNS.

In Vivo Target Validation and Mechanism-of-Action Studies Requiring High Selectivity

For experiments where precise attribution of a phenotype to CBP/p300 bromodomain inhibition is paramount, GNE-781's exceptional selectivity is essential. Its 5,425-fold selectivity margin over the common off-target BRD4(1) is 1.4x greater than that of GNE-049 [1][2]. Furthermore, its broad selectivity against 46 other bromodomains (Kd >10 µM) minimizes the risk of off-target bromodomain-mediated effects [3]. Researchers can therefore use GNE-781 with confidence in complex in vivo settings, such as genetically engineered mouse models or patient-derived xenografts, to elucidate the specific role of CBP/p300.

Combination Therapy Studies with BET Inhibitors

GNE-781's high selectivity for CBP/p300 over BET bromodomains makes it a precise tool for investigating rational combination therapies. Studies have shown that combining GNE-781 with the BET inhibitor OTX015 results in synergistic inhibition of NUT midline carcinoma (NMC) growth, a concept that is predicated on the orthogonal and clean targeting of both pathways [1]. Using a less selective CBP/p300 inhibitor would blur the lines of this synergistic interaction, making GNE-781 the optimal choice for dissecting the benefits of co-targeting CBP/p300 and BET proteins.

Studies Requiring Oral Dosing and Robust Systemic Exposure

For chronic dosing regimens in rodents or other preclinical species, GNE-781's favorable oral bioavailability and in vivo PK properties are significant advantages [1]. It maintains good PK across multiple species and can be administered orally, achieving the robust plasma exposures required for sustained target engagement and efficacy, as demonstrated in the 21-day AML xenograft study [1]. This ease of administration and predictable PK profile reduce experimental variability and facilitate long-term efficacy and tolerability studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for GNE-781

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.